molecular formula C7H12N2O2 B11920530 3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one CAS No. 55041-26-4

3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one

Cat. No.: B11920530
CAS No.: 55041-26-4
M. Wt: 156.18 g/mol
InChI Key: PDZUOSAXVZSPMI-UHFFFAOYSA-N
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Description

3-Amino-1-oxa-3-azaspiro[44]nonan-2-one is a spirocyclic compound characterized by a unique structure that includes both an oxazolidine and a spirocyclic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidine ring, followed by spirocyclization to introduce the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one is unique due to its specific combination of an oxazolidine ring and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

55041-26-4

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

3-amino-1-oxa-3-azaspiro[4.4]nonan-2-one

InChI

InChI=1S/C7H12N2O2/c8-9-5-7(11-6(9)10)3-1-2-4-7/h1-5,8H2

InChI Key

PDZUOSAXVZSPMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CN(C(=O)O2)N

Origin of Product

United States

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